molecular formula C10H10N2O3 B10903757 Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10903757
M. Wt: 206.20 g/mol
InChI Key: YWXZTPYCJIDJHA-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethylisoxazole with pyridine-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with solvents like acetic acid or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific isoxazole-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-5-4-7(10(13)14-3)8-6(2)12-15-9(8)11-5/h4H,1-3H3

InChI Key

YWXZTPYCJIDJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)OC

Origin of Product

United States

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